2-chloroethyl 2-methylbut-3-enoate
Description
2-Chloroethyl 2-methylbut-3-enoate is an ester derivative characterized by a 2-methylbut-3-enoate backbone esterified with 2-chloroethanol. Its molecular formula is C₇H₁₁ClO₂, featuring a double bond at the 3-position of the butenoate chain and a methyl substituent at the 2-position.
Properties
Molecular Formula |
C7H11ClO2 |
|---|---|
Molecular Weight |
162.61 g/mol |
IUPAC Name |
2-chloroethyl 2-methylbut-3-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-6(2)7(9)10-5-4-8/h3,6H,1,4-5H2,2H3 |
InChI Key |
WWUVIIPHKVNXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(=O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 2-methylbut-3-enoate typically involves the esterification of 2-Methyl-but-3-enoic acid with 2-chloroethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl 2-methylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloroethyl 2-methylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through esterification or substitution reactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloroethyl 2-methylbut-3-enoate involves its ability to undergo various chemical transformations The ester group can be hydrolyzed to release the carboxylic acid and alcohol, while the double bond can participate in addition reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-chloroethyl 2-methylbut-3-enoate, differing in ester groups, substituents, or stereochemistry:
| Compound Name | Molecular Formula | Ester Group | Substituents | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₁ClO₂ | 2-Chloroethyl | 2-methyl, but-3-enoate | Chloroethyl ester; branched chain |
| Methyl 2-chlorobut-3-enoate | C₅H₇ClO₂ | Methyl | 2-chloro, but-3-enoate | Simpler ester; chloro substituent |
| Methyl 2-chloro-3-methylbut-3-enoate | C₆H₉ClO₂ | Methyl | 2-chloro, 3-methyl, but-3-enoate | Additional methyl group at 3-position |
| Methyl (2R)-2-chlorobut-3-enoate | C₅H₇ClO₂ | Methyl | 2-chloro (R-configuration) | Chiral center; enantiomeric specificity |
Physical and Chemical Properties
Molecular Weight and Boiling Points
- This compound: Higher molecular weight (178.62 g/mol) due to the 2-chloroethyl group. Estimated boiling point: ~190–210°C (based on analogous esters).
- Methyl 2-chlorobut-3-enoate: Lower molecular weight (134.56 g/mol); boiling point likely <150°C.
- Methyl 2-chloro-3-methylbut-3-enoate: Intermediate molecular weight (148.59 g/mol); increased lipophilicity from the 3-methyl group may elevate boiling point slightly.
Solubility and Reactivity
- The 2-chloroethyl group enhances lipophilicity compared to methyl esters, improving solubility in organic solvents but reducing water solubility .
- The electron-withdrawing chlorine atom in the ester group increases susceptibility to hydrolysis, releasing 2-chloroethanol—a compound with documented toxicity (e.g., metabolic byproduct of nitrosoureas ).
- The double bond in the but-3-enoate chain may participate in addition reactions or polymerization under acidic/radical conditions .
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